2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14758212
Molecular Formula: C20H17FN6O2
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17FN6O2 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H17FN6O2/c21-15-6-2-1-5-14(15)16-8-9-20(29)27(25-16)13-19(28)22-11-10-18-24-23-17-7-3-4-12-26(17)18/h1-9,12H,10-11,13H2,(H,22,28) |
| Standard InChI Key | SBAQCMBNFHFAEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=NN=C4N3C=CC=C4)F |
Introduction
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide represents a novel chemical entity with potential applications in medicinal chemistry. This compound combines a pyridazinone core with a triazolopyridine moiety, which are structural motifs often associated with biological activity. The synthesis, characterization, and potential pharmacological properties of this compound are of significant interest for further research.
Structural Information
The compound's structure integrates features known for their bioactivity: the pyridazinone ring is a common scaffold in pharmaceuticals, while the triazolopyridine moiety is associated with enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves:
-
Formation of the Pyridazinone Core: Starting from a fluorophenyl derivative and hydrazine derivatives to construct the pyridazinone ring.
-
Attachment of the Triazolopyridine Moiety: Employing nucleophilic substitution or coupling reactions to introduce the triazolopyridine group.
-
Final Acetamide Functionalization: Acetylation to form the acetamide linkage.
These steps are carried out under controlled conditions to ensure high yield and purity.
Analytical Characterization
The compound is characterized using advanced techniques:
| Analytical Method | Findings |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Confirms the presence of aromatic protons and carbons corresponding to the pyridazinone and triazolopyridine rings. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 354 confirms molecular weight. |
| Infrared Spectroscopy (IR) | Peaks at ~1700 cm⁻¹ (C=O stretching), ~1600 cm⁻¹ (aromatic C=C stretching). |
These techniques validate the structure and purity of the compound.
Biological Activity
Although specific biological data for this exact compound is limited, related derivatives of pyridazinones and triazolopyridines have demonstrated:
-
Anticancer Potential: Pyridazinone scaffolds are known to inhibit cell proliferation by targeting kinases or enzymes involved in tumor growth.
-
Antimicrobial Activity: Triazolopyridines have shown efficacy against bacterial and fungal pathogens.
-
Enzyme Inhibition: The combined functional groups suggest potential as inhibitors for enzymes like phosphodiesterases or kinases.
Drug-Likeness Evaluation
Using computational tools such as SwissADME:
-
The compound exhibits favorable pharmacokinetic properties:
-
High lipophilicity (LogP < 5).
-
Good solubility in aqueous media.
-
No violations of Lipinski's Rule of Five.
-
This indicates potential for oral bioavailability and drug development.
Applications and Future Directions
This compound holds promise for:
-
Development as a lead molecule in anticancer or antimicrobial therapies.
-
Structural optimization to enhance potency and selectivity.
-
Further in vitro and in vivo studies to confirm biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume